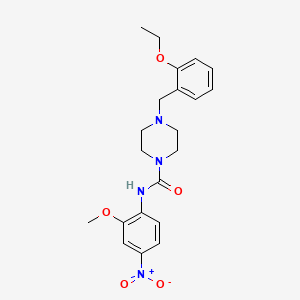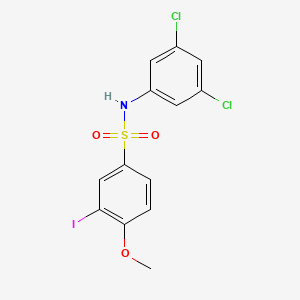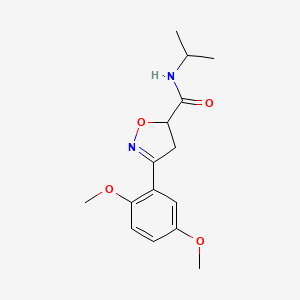![molecular formula C15H15NO3 B4618091 9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Übersicht
Beschreibung
Synthesis Analysis
Synthesis Method : A key method for synthesizing similar quinoline derivatives involves Fischer's indole synthesis applied to hydrazones, leading to the formation of quinolinamines, which are then oxidized to yield the quinones. This method was used to synthesize derivatives like 8-Methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione (Helissey et al., 1987).
Variations in Synthesis : Different synthetic routes have been developed, including using dimethoxy derivatives reacting with ceric ammonium nitrate (CAN) to produce quinones by oxidation demethylation. This approach has been instrumental in developing quinones with varying substituents and structural differences (Helissey, Cros, & Giorgi-Renault, 1994).
Molecular Structure Analysis
Structural Features : The compound consists of a pyrroloquinoline core with methoxy and methyl substituents. This structure is characteristic of compounds with interesting chemical and biological properties.
X-Ray Analysis : For some derivatives, X-ray structural analysis has been employed to elucidate their precise molecular geometry, further enhancing the understanding of their chemical behavior (S. Shishkina et al., 2018).
Chemical Reactions and Properties
Chemical Reactivity : These compounds often exhibit reactivity typical of quinones and pyrroloquinolines, including nucleophilic substitution and oxidation-reduction reactions.
Biological Activity : Though not focusing on drug use, it's worth noting that these compounds often display biological activities, such as cytotoxicity, which is significant in understanding their chemical properties (Helissey et al., 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antineoplastic Evaluation
Compounds related to "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione" have been synthesized and evaluated for their anti-neoplastic properties. For instance, derivatives such as 7-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione have shown high cytotoxicity in cell lines but lacked in vivo activity against lymphocytic leukemia, highlighting their potential in cancer research despite challenges in therapeutic application (Helissey et al., 1987).
Chemical Synthesis Methods
Research into the synthesis methods of related compounds, including 8-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione, has provided insight into chemical reactions that could be applied in the development of new therapeutic agents. These studies have revealed efficient pathways for obtaining quinones, which are known for their moderate cytotoxic activity on certain cell lines (Helissey et al., 1987).
Prosthetic Group Activity in Enzymes
The structure and activity of prosthetic groups, similar to the core structure of "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione," have been studied in the context of enzyme activity. For example, pyrroloquinoline quinone (PQQ) has been identified as a cofactor in certain dehydrogenases, emphasizing the role of such compounds in biological systems and potential therapeutic applications (Duine et al., 1980).
Anticancer and Cytotoxic Properties
Derivatives of "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione" have been synthesized and evaluated for their anticancer properties. These studies have contributed to understanding the structure-activity relationships necessary for designing compounds with potential as anticancer drugs, demonstrating the importance of these compounds in medicinal chemistry (Helissey et al., 1994).
Corrosion Inhibition
Quinoline derivatives, including those related to "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione," have been investigated as corrosion inhibitors. These compounds show promise in protecting metals from corrosion, highlighting their utility beyond biomedical applications and into materials science (Verma et al., 2020).
Eigenschaften
IUPAC Name |
5-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-9(8)5-6-10(19-4)11(12)13(17)14(16)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPHCZNVHWSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)
![N-butyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4618025.png)

![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)


![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)
![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)
![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)
![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)